molecular formula C7H18N4 B13104429 4-(3-Aminopropyl)piperazin-1-amine

4-(3-Aminopropyl)piperazin-1-amine

Cat. No.: B13104429
M. Wt: 158.25 g/mol
InChI Key: CABULLISIORTJO-UHFFFAOYSA-N
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Description

4-(3-Aminopropyl)piperazin-1-amine is a heterocyclic organic compound with the molecular formula C7H18N4. It is a derivative of piperazine, a chemical structure that is widely used in pharmaceuticals and organic synthesis. This compound is known for its versatility and is used as an intermediate in the synthesis of various drugs and other chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminopropyl)piperazin-1-amine typically involves the reaction of piperazine with 3-chloropropylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts such as palladium or platinum can enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminopropyl)piperazin-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

Scientific Research Applications

4-(3-Aminopropyl)piperazin-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Aminopropyl)piperazin-1-amine involves its interaction with various molecular targets, including GABA receptors. The compound acts as a GABA receptor agonist, binding directly to the receptor and causing hyperpolarization of nerve endings. This results in the inhibition of neurotransmitter release and subsequent physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Aminopropyl)piperazin-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile intermediate in various synthetic pathways makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C7H18N4

Molecular Weight

158.25 g/mol

IUPAC Name

4-(3-aminopropyl)piperazin-1-amine

InChI

InChI=1S/C7H18N4/c8-2-1-3-10-4-6-11(9)7-5-10/h1-9H2

InChI Key

CABULLISIORTJO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCN)N

Origin of Product

United States

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